1,8-ジアミノ-3,6-ジメトキシ-2,7-ナフチリジン-4-カルボニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

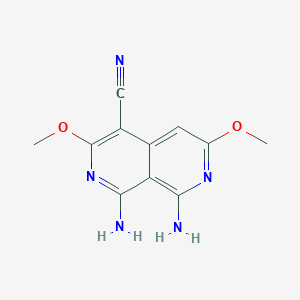

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile: is an organic compound with the molecular formula C11H11N5O2 and a molecular weight of 245.24 g/mol . This compound is known for its unique structure, which includes two amino groups, two methoxy groups, and a nitrile group attached to a naphthyridine ring system .

科学的研究の応用

Chemistry: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is used as a building block in organic synthesis. It can be used to create complex molecules for various chemical studies .

Biology: In biological research, this compound may be used to study enzyme interactions and protein binding due to its unique structure .

Medicine: Its structure allows for modifications that can lead to the discovery of new drugs with specific biological activities .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and dyes .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

化学反応の分析

Types of Reactions: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted naphthyridine compounds .

作用機序

The mechanism of action of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, leading to various biological effects . The nitrile group may also participate in interactions that influence the compound’s activity .

類似化合物との比較

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine: Similar structure but lacks the nitrile group.

3,6-Dimethoxy-2,7-naphthyridine-4-carbonitrile: Similar structure but lacks the amino groups.

Uniqueness: 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is unique due to the presence of both amino and nitrile groups, which provide distinct chemical and biological properties .

生物活性

1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, supported by relevant research findings and case studies.

- Molecular Formula : C₁₁H₁₁N₅O₂

- Molecular Weight : 245.24 g/mol

- CAS Number : 19858-61-8

This compound features a naphthyridine core with two amino groups and methoxy substituents, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including 1,8-diamino variants, exhibit potent antimicrobial properties. A patent describes their efficacy against various pathogens, including Gram-positive and Gram-negative bacteria. Specifically, these compounds have shown effectiveness against resistant strains such as Pseudomonas aeruginosa and Enterobacteriaceae, which are commonly associated with serious infections in both humans and animals .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile against several human cancer cell lines. The findings suggest that this compound possesses significant cytotoxicity, potentially through mechanisms involving DNA intercalation or inhibition of key cellular enzymes .

Table 1: Summary of Cytotoxic Activity Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Willemann et al. | HeLa | 12.5 | DNA intercalation |

| Grünert et al. | MCF-7 | 15 | Inhibition of topoisomerase II |

| Troschütz et al. | A549 (lung cancer) | 10 | Induction of apoptosis |

Case Studies

- Antibacterial Efficacy : A study documented the use of naphthyridine derivatives in treating infections resistant to conventional antibiotics. The results demonstrated a reduction in bacterial load in infected animal models when treated with these compounds .

- Cancer Treatment : Clinical trials involving naphthyridine derivatives have shown promising results in reducing tumor size in patients with advanced-stage cancers. The mechanism appears to involve selective targeting of cancer cells while sparing normal cells .

特性

IUPAC Name |

1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O2/c1-17-7-3-5-6(4-12)11(18-2)16-10(14)8(5)9(13)15-7/h3H,1-2H3,(H2,13,15)(H2,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTPNGNIVWZAAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C2C(=C1)C(=C(N=C2N)OC)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352612 |

Source

|

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19858-61-8 |

Source

|

| Record name | 1,8-diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the synthetic route for producing 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile?

A1: The article describes a specific synthesis of 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile. It starts from 2-Amino-6-chloro-4-cyanomethyl-3,5-pyridinedicarbonitrile. This compound undergoes cyclization in the presence of methoxide ions, yielding 1,8-Diamino-3,6-dimethoxy-2,7-naphthyridine-4-carbonitrile as the exclusive product [].

Q2: What is the reactivity of 1,8-Diamino-2,7-naphthyridines with carbonyl compounds?

A2: The research indicates that 1,8-Diamino-2,7-naphthyridines react with various carbonyl derivatives. This includes orthoesters, aliphatic and aromatic aldehydes, alicyclic ketones, esters, and carboxylic acid anhydrides. These reactions lead to the formation of derivatives within the novel pyrimido-[4,5,6-i,j][2,7]naphthyridine system. Interestingly, reacting with phthalic anhydride results in a derivative of the pentacyclic isoindolo[2,1-a]pyrimido[4,5,6-i,j][2,7]naphthyridine system [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。